molecular formula C14H16O5 B12790315 1-Hydroxy-2-(4-methoxyphenyl)-5-oxocyclohexanecarboxylic acid CAS No. 23673-45-2

1-Hydroxy-2-(4-methoxyphenyl)-5-oxocyclohexanecarboxylic acid

Cat. No.: B12790315
CAS No.: 23673-45-2
M. Wt: 264.27 g/mol
InChI Key: OHGKIELKQXELNR-UHFFFAOYSA-N
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Description

1-Hydroxy-2-(4-methoxyphenyl)-5-oxocyclohexanecarboxylic acid is an organic compound with a complex structure that includes a hydroxy group, a methoxyphenyl group, and a carboxylic acid group

Preparation Methods

The synthesis of 1-Hydroxy-2-(4-methoxyphenyl)-5-oxocyclohexanecarboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylacetic acid with cyclohexanone in the presence of a suitable catalyst. The reaction conditions typically include refluxing in a solvent such as dimethylformamide (DMF) and the use of a strong acid or base to facilitate the reaction .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. These methods often employ similar reaction conditions but are optimized for higher yields and purity.

Chemical Reactions Analysis

1-Hydroxy-2-(4-methoxyphenyl)-5-oxocyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Hydroxy-2-(4-methoxyphenyl)-5-oxocyclohexanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Hydroxy-2-(4-methoxyphenyl)-5-oxocyclohexanecarboxylic acid exerts its effects involves its interaction with specific molecular targets. The hydroxy and methoxy groups allow the compound to form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The carboxylic acid group can also participate in acid-base reactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar compounds to 1-Hydroxy-2-(4-methoxyphenyl)-5-oxocyclohexanecarboxylic acid include:

Properties

CAS No.

23673-45-2

Molecular Formula

C14H16O5

Molecular Weight

264.27 g/mol

IUPAC Name

1-hydroxy-2-(4-methoxyphenyl)-5-oxocyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H16O5/c1-19-11-5-2-9(3-6-11)12-7-4-10(15)8-14(12,18)13(16)17/h2-3,5-6,12,18H,4,7-8H2,1H3,(H,16,17)

InChI Key

OHGKIELKQXELNR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CCC(=O)CC2(C(=O)O)O

Origin of Product

United States

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